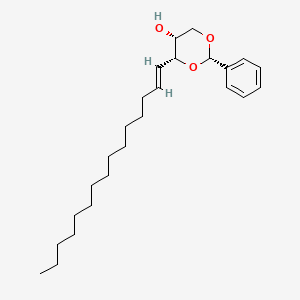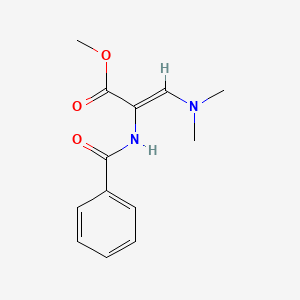![molecular formula C8H10N2O B1142499 Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) CAS No. 119908-57-5](/img/new.no-structure.jpg)
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) is a chemical compound with the molecular formula C8H10N2O. It is an intermediate in the synthesis of various chemical products, including fungicides like Pyrisoxazole . This compound is characterized by its unique structure, which includes a pyridine ring and an N-oxide functional group.
Méthodes De Préparation
The synthesis of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) typically involves the reaction of methanamine with a pyridine derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) involves its interaction with specific molecular targets and pathways. The compound’s N-oxide functional group plays a crucial role in its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) can be compared with other similar compounds, such as:
Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide: This compound has a similar structure but with a different position of the pyridine ring, leading to different chemical and biological properties.
Other pyridine derivatives: Various pyridine derivatives with N-oxide functional groups can be compared based on their reactivity, stability, and applications.
The uniqueness of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
119908-57-5 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.1778 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








